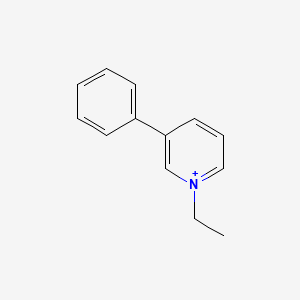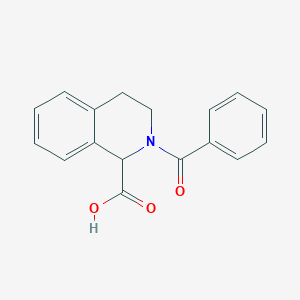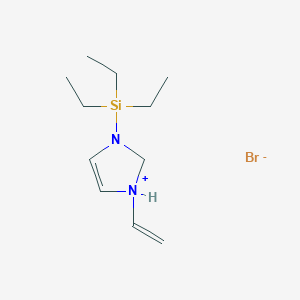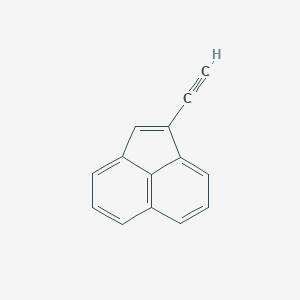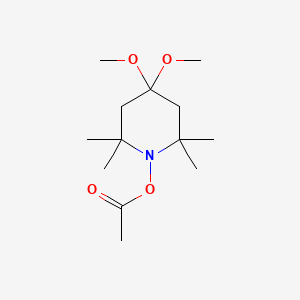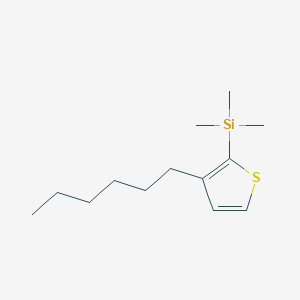
Silane, (3-hexyl-2-thienyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-hexyl-2-thienyl)trimethyl- is an organosilicon compound with the molecular formula C13H24SSi It is a derivative of silane, where the silicon atom is bonded to a 3-hexyl-2-thienyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-hexyl-2-thienyl)trimethyl- typically involves the reaction of 3-hexyl-2-thienyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-hexyl-2-thienyl lithium+trimethylchlorosilane→Silane, (3-hexyl-2-thienyl)trimethyl-+lithium chloride
Industrial Production Methods
Industrial production methods for Silane, (3-hexyl-2-thienyl)trimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-hexyl-2-thienyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce various silane derivatives.
Applications De Recherche Scientifique
Silane, (3-hexyl-2-thienyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Silane, (3-hexyl-2-thienyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: An organosilicon compound with the formula (C2H5)3SiH.
Phenylsilane: An organosilicon compound with the formula C6H5SiH3.
Uniqueness
Silane, (3-hexyl-2-thienyl)trimethyl- is unique due to the presence of the 3-hexyl-2-thienyl group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds that lack this specific substituent.
Propriétés
Numéro CAS |
164991-12-2 |
|---|---|
Formule moléculaire |
C13H24SSi |
Poids moléculaire |
240.48 g/mol |
Nom IUPAC |
(3-hexylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24SSi/c1-5-6-7-8-9-12-10-11-14-13(12)15(2,3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
UEHPVHYUQLNSBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
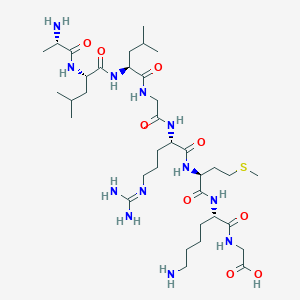
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
